cis-3,4-Difluoropiperidine hydrochloride
Overview
Description
cis-3,4-Difluoropiperidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₀ClF₂N and a molecular weight of 157.59 g/mol . It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cis-3,4-Difluoropiperidine hydrochloride involves several steps. One common method includes the fluorination of piperidine derivatives. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents . The reaction typically occurs under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions on the piperidine ring.
Industrial production methods may involve large-scale fluorination processes using automated systems to ensure consistency and purity of the final product. These methods are designed to optimize yield and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
cis-3,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of difluorinated piperidine derivatives with additional functional groups.
Addition Reactions: It can also undergo addition reactions with electrophiles, leading to the formation of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an alkyl halide may yield a new piperidine derivative with an alkyl group replacing one of the fluorine atoms.
Scientific Research Applications
cis-3,4-Difluoropiperidine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: Researchers use this compound to investigate the role of fluorinated piperidines in biological systems. It can be used to design and test new pharmaceuticals with potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of cis-3,4-Difluoropiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can influence its binding affinity and specificity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
cis-3,4-Difluoropiperidine hydrochloride can be compared with other fluorinated piperidine derivatives, such as:
4,4-Difluoropiperidine hydrochloride: This compound has fluorine atoms at different positions on the piperidine ring, which can lead to different chemical and biological properties.
3,3-Difluoropiperidine hydrochloride: Another similar compound with fluorine atoms at the 3-position, which may exhibit different reactivity and applications.
Biological Activity
cis-3,4-Difluoropiperidine hydrochloride (CAS Number: 1419101-53-3) is a fluorinated piperidine derivative that has garnered attention in various fields of research including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of two fluorine atoms in the 3 and 4 positions of the piperidine ring, imparts distinct biological activities and chemical properties that are valuable for drug development and other applications.
The compound's chemical structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:
- Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
- Oxidation/Reduction: The compound can undergo oxidation or reduction, allowing for the formation of new derivatives with varied functional groups.
- Addition Reactions: It can react with electrophiles, leading to the creation of more intricate molecular architectures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents influence the compound's binding affinity and specificity for various enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, which is crucial for its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity: Studies have shown that compounds containing piperidine rings can inhibit viral replication. For instance, derivatives have demonstrated efficacy against viruses such as dengue virus (DENV) by targeting specific kinases involved in the viral lifecycle .
- Pharmacological Applications: The compound is being explored for its potential in drug development, particularly as a scaffold for designing pharmaceuticals that target specific biological pathways . Its unique properties may enhance the potency and selectivity of active pharmaceutical ingredients (APIs).
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Antiviral Efficacy: A series of piperidine derivatives were tested for their ability to inhibit DENV replication in human primary dendritic cells. The results indicated that certain substitutions on the piperidine ring significantly improved antiviral activity, with effective concentrations in the nanomolar range .
- Structure-Activity Relationship (SAR) Studies: Research has focused on optimizing the structure of piperidine derivatives to enhance their binding affinity to target proteins. Modifications at specific positions on the piperidine ring have been shown to yield compounds with improved pharmacokinetic profiles and biological activity .
Comparative Analysis
To further understand the significance of this compound, it can be compared with other fluorinated piperidines:
Compound Name | Position of Fluorination | Notable Activity |
---|---|---|
cis-3,4-Difluoropiperidine HCl | 3 & 4 | Antiviral activity against DENV |
4,4-Difluoropiperidine HCl | 4 & 4 | Potential use as a building block in drug design |
3,3-Difluoropiperidine HCl | 3 & 3 | Enhanced selectivity in cancer treatment |
Properties
IUPAC Name |
(3R,4S)-3,4-difluoropiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMKCRCSQCCJJO-UYXJWNHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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